Dimethyl biphenyl-3,3'-dicarboxylate

Physical Chemistry Separation Science Process Chemistry

Dimethyl biphenyl-3,3'-dicarboxylate (CAS 1751-97-9) is a biphenyl derivative belonging to the class of aromatic diesters. It serves as a precursor to biphenyl-3,3'-dicarboxylic acid and is widely employed as a linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 1751-97-9
Cat. No. B167576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl biphenyl-3,3'-dicarboxylate
CAS1751-97-9
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC
InChIInChI=1S/C16H14O4/c1-19-15(17)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(18)20-2/h3-10H,1-2H3
InChIKeyBCRVAPBPPFMTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Biphenyl-3,3'-dicarboxylate (CAS 1751-97-9): A Versatile 3,3'-Isomeric Diester Building Block for Coordination Polymers, MOFs, and Pharmaceutical Intermediates


Dimethyl biphenyl-3,3'-dicarboxylate (CAS 1751-97-9) is a biphenyl derivative belonging to the class of aromatic diesters [1]. It serves as a precursor to biphenyl-3,3'-dicarboxylic acid and is widely employed as a linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs) [2]. The compound's 3,3'-substitution pattern on the biphenyl core imparts distinct conformational flexibility and geometric properties compared to its 4,4'-analog, influencing the topology and dimensionality of resulting supramolecular architectures [3][4].

Why Substituting Dimethyl Biphenyl-3,3'-dicarboxylate with 4,4'- or 3,4'-Isomers Leads to Divergent Material Properties and Synthetic Outcomes


Substituting dimethyl biphenyl-3,3'-dicarboxylate with its positional isomers (e.g., 4,4'- or 3,4'-) is not chemically or physically equivalent. The 3,3'-substitution pattern introduces a kinked geometry and a distinct dipole moment compared to the linear, centrosymmetric 4,4'-isomer [1]. This geometric divergence directly dictates the connectivity and topology of coordination networks and MOFs, with the 3,3'-linker promoting helical chains and 2D sheets rather than the linear 1D chains or 3D frameworks favored by the 4,4'-linker [2][3]. Furthermore, significant differences in physical properties, notably a ~17°C higher boiling point and a reported liquid state at room temperature (versus the solid 4,4'-isomer with a melting point of 213-215°C), preclude direct interchangeability in purification and formulation processes . The quantitative evidence below substantiates these critical differentiators for scientific procurement.

Quantitative Differentiation of Dimethyl Biphenyl-3,3'-dicarboxylate (CAS 1751-97-9) from Isomeric Analogs: A Comparative Evidence Guide for Procurement


Divergent Boiling Points Enable Distillation-Based Purification of 3,3'-Isomer

The 3,3'-isomer exhibits a significantly higher boiling point (423.8°C at 760 mmHg) compared to its 4,4'-counterpart (407.0°C at 760 mmHg) . This 16.8°C difference is substantial and can be leveraged in fractional distillation for isomer separation, a critical factor in industrial-scale synthesis where isomeric purity dictates downstream material performance [1].

Physical Chemistry Separation Science Process Chemistry

Absence of Reported Melting Point for 3,3'-Isomer Suggests Liquid State at Room Temperature

Unlike the 4,4'-isomer, which is a crystalline solid with a well-documented melting point of 213-215°C , authoritative databases and vendor specifications for the 3,3'-isomer consistently omit a melting point [1]. This absence, coupled with its higher boiling point, strongly suggests the 3,3'-isomer exists as a viscous liquid or low-melting solid at ambient conditions, a property that critically influences its handling, solubility, and formulation in industrial applications.

Physical Chemistry Formulation Science Analytical Chemistry

Conformational Flexibility of 3,3'-Linker Directs Unique 2D and Helical MOF Topologies

The 3,3'-dicarboxylate linker's kinked geometry enables the formation of distinct 2D coordination polymers and helical chains, whereas the linear 4,4'-analog typically yields 1D chains or 3D frameworks [1][2]. For instance, reactions with Mn(II) and Cd(II) salts using the 3,3'-linker produce 2D sheet-like structures and double chains derived from different trans-conformations of the ligand, topologies not accessible with the rigid, linear 4,4'-linker [3][4]. This structural divergence is a direct consequence of the 3,3'-substitution pattern and is critical for designing materials with specific porosity, magnetic, or luminescent properties.

Metal-Organic Frameworks Coordination Chemistry Supramolecular Chemistry

Defined Application Scenarios for Dimethyl Biphenyl-3,3'-dicarboxylate Based on Quantified Differentiation


Synthesis of 2D Metal-Organic Frameworks (MOFs) and Coordination Polymers

Utilize the 3,3'-isomer as a geometrically distinct linker to generate 2D sheet-like or helical coordination polymers, as documented with Mn(II) and Cd(II) centers [1][2]. The kinked 3,3'-substitution pattern prevents the formation of 1D chains or dense 3D frameworks typical of the linear 4,4'-linker, enabling the deliberate design of materials with tailored porosity, surface areas, and magnetic properties. Procurement of the 3,3'-isomer is essential for research groups aiming to explore or replicate these specific topologies.

Liquid-Phase Formulation and Process Chemistry

Leverage the 3,3'-isomer's inferred liquid state and higher boiling point (423.8°C vs. 407.0°C for the 4,4'-isomer) for applications requiring a liquid diester building block or plasticizer . The absence of a melting point for the 3,3'-isomer, in contrast to the high-melting solid 4,4'-isomer, indicates superior handling and miscibility in liquid formulations without the need for pre-heating or specialized solid-dispensing equipment. This physical property is a key differentiator for industrial process chemists and formulators.

Isomer-Specific Synthesis and Purification Development

Employ the quantifiable 16.8°C boiling point difference between the 3,3'- and 4,4'-isomers as a basis for developing fractional distillation or other thermal separation protocols [3]. For chemical manufacturers and research labs seeking to obtain isomerically pure dimethyl biphenyl dicarboxylates, this physical property data is fundamental for designing and validating purification processes, ensuring the final product meets the required isomeric purity for advanced material applications.

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